molecular formula C15H10N2O4 B8113411 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Cat. No.: B8113411
M. Wt: 282.25 g/mol
InChI Key: VTUIXBRYTRBBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a chemical compound with the molecular formula C15H10N2O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the nitration of 2-phenyl-4H-chromen-4-one followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibition
One of the most prominent applications of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for treating Alzheimer's disease. Research indicates that derivatives of this compound exhibit competitive inhibition against AChE, with some compounds showing IC₅₀ values as low as 0.37 µM, demonstrating their potency compared to donepezil, a standard treatment for Alzheimer's .

Advanced Glycation End Products (AGEs) Inhibition
The compound also shows promise in biological research for its ability to inhibit the formation of AGEs, which are implicated in diabetes and aging processes. By mitigating AGE formation, it may help in reducing complications associated with these conditions .

Biological Research

Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer activities of chromene derivatives, including this compound. In vitro tests reveal significant antimicrobial effects against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 3.9 µg/mL for certain derivatives . Furthermore, antiproliferative analyses against cancer cell lines indicate that these compounds can inhibit cell growth effectively .

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique chemical properties facilitate various reactions, including oxidation and reduction, making it useful in developing dyes and pigments .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAChE InhibitionPotent inhibitors with IC₅₀ values < 0.5 µM
Biological ResearchAGEs InhibitionPotential in diabetes and aging research
Antimicrobial ActivityEffective against multiple pathogensMICs from 0.007 to 3.9 µg/mL
Anticancer ActivityInhibitory effects on cancer cell linesSignificant antiproliferative activity
Industrial ChemistrySynthesis of complex organic moleculesUseful in dye and pigment development

Case Studies

  • AChE Inhibition Studies : A study investigating various derivatives showed that modifications at specific positions on the chromene ring significantly enhanced AChE inhibitory activity, indicating structure–activity relationships (SARs) that guide further drug development .
  • Antimicrobial Testing : A series of chromene derivatives were synthesized and tested against seven human pathogens. The results demonstrated that certain compounds exhibited remarkable antimicrobial properties compared to standard drugs, suggesting their potential as new therapeutic agents .
  • Cytotoxicity Assessments : Compounds derived from this compound were evaluated for cytotoxic effects against various cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in Alzheimer’s disease . The compound also exhibits antioxidant properties, which contribute to its ability to inhibit AGEs formation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: A parent compound with similar structural features but lacking the amino and nitro groups.

    7-Amino-4H-chromen-4-one: Similar to 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one but without the nitro group.

    8-Nitro-2-phenyl-4H-chromen-4-one: Similar but without the amino group.

Uniqueness

This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multi-target therapeutic agent .

Biological Activity

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a chromenone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula C15H10N2O4 and features both amino and nitro functional groups, which contribute to its unique reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including nitration and reduction processes that modify the chromenone scaffold to yield the target compound.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is particularly relevant in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship (SAR) of related chromenone derivatives. For instance, modifications at specific positions on the chromenone ring can significantly influence inhibitory potency against AChE and butyrylcholinesterase (BChE). Compounds with cyclic amines or specific substituents have shown improved inhibitory effects .

Biological Activities

  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective properties against oxidative stress and neuroinflammation, which are critical in Alzheimer's pathology.
    • In vitro studies demonstrated that it could reduce advanced glycation end products (AGEs), indicating potential benefits in diabetes-related complications.
  • Anticancer Properties :
    • Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of both amino and nitro groups enhances its ability to interact with cellular targets involved in cancer proliferation .
    • A study highlighted its effectiveness against breast cancer cells, where it was shown to inhibit cell growth significantly .
  • Antimicrobial Activity :
    • The compound has also been tested for antimicrobial properties, demonstrating efficacy against several bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Acetylcholinesterase Inhibition

In a comparative study involving various derivatives of chromenones, this compound exhibited competitive inhibition against AChE with an IC50 value indicating significant potency compared to known inhibitors like donepezil .

Case Study 2: Anticancer Activity

Research on a series of chromenone derivatives demonstrated that modifications could lead to enhanced cytotoxicity against breast cancer cell lines. Notably, compounds similar to this compound showed IC50 values as low as 10 µM against T47-D cells, suggesting strong potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameMain ActivityIC50 (µM)Notes
7-Amino-8-nitro-2-phenyl-4H-chromenAChE Inhibition0.37Effective against Alzheimer’s disease
2-Phenyl-4H-chromen-4-oneMild AChE Inhibition>10Lacks nitro group
7-Amino-4H-chromen-4-oneModerate Anticancer15Similar structure but less potent

Properties

IUPAC Name

7-amino-8-nitro-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-11-7-6-10-12(18)8-13(9-4-2-1-3-5-9)21-15(10)14(11)17(19)20/h1-8H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIXBRYTRBBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.